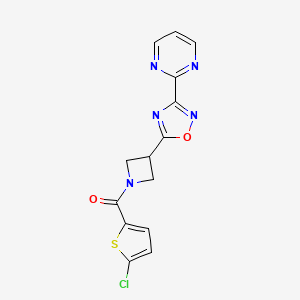

(5-Chlorothiophen-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

説明

The compound "(5-Chlorothiophen-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" is a structurally complex molecule featuring three distinct heterocyclic motifs:

特性

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN5O2S/c15-10-3-2-9(23-10)14(21)20-6-8(7-20)13-18-12(19-22-13)11-16-4-1-5-17-11/h1-5,8H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMAFJYYXDITSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(S2)Cl)C3=NC(=NO3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (5-Chlorothiophen-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 347.8 g/mol. The structure includes a chlorothiophene ring, an azetidine moiety, and a pyrimidine derivative, which are known to impart significant biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of the oxadiazole ring is particularly noteworthy as it has been associated with diverse pharmacological effects including:

- Enzyme Inhibition : Compounds containing oxadiazole rings are often evaluated for their ability to inhibit specific enzymes involved in disease pathways.

- Receptor Binding : The structural components suggest potential binding affinity to various receptors, which may lead to therapeutic effects in conditions such as cancer or infectious diseases.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (5-Chlorothiophen-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone exhibit antimicrobial properties. For instance:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacillus subtilis (Gram-positive) | 32 µg/mL |

| Compound B | Escherichia coli (Gram-negative) | 64 µg/mL |

These results suggest that the compound may possess selective antibacterial activity against certain strains, similar to findings in related studies involving oxadiazole derivatives .

Anticancer Activity

In preliminary research, compounds with structural similarities have shown promise as anticancer agents. For example:

- Cell Line Studies : Testing on various cancer cell lines has revealed that these compounds can induce apoptosis and inhibit cell proliferation.

- Mechanistic Insights : The compound's interaction with cellular pathways involved in tumor growth has been documented, indicating potential use in targeted cancer therapies.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and tested their antimicrobial efficacy against standard bacterial strains. The results highlighted a few compounds that demonstrated significant activity with MIC values comparable to established antibiotics .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of azetidine-based compounds. The study reported that derivatives similar to (5-Chlorothiophen-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone exhibited cytotoxicity against breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

類似化合物との比較

Key Observations :

- Synthesis : The target compound’s azetidine core likely requires specialized cyclization techniques, contrasting with the straightforward cycloadditions used for oxadiazole-pyrimidine derivatives .

- Substituent Effects: The 5-chlorothiophene moiety may enhance metabolic stability compared to non-halogenated thiophenes (e.g., ’s methoxy/bromo derivatives) .

Table 2: Reported Bioactivities of Structural Analogues

Analysis :

- Antimicrobial Potential: The target compound’s oxadiazole-pyrimidine motif aligns with ’s thieno-pyrimidine-diones, which show MIC values of 4–16 µg/mL against Gram-positive bacteria. The chlorine substituent may further enhance membrane penetration .

- Electronic Properties : The pyrimidinyl-oxadiazole system likely contributes to π-π stacking interactions with biological targets, similar to coumarin derivatives in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。